

# Physical and chemical properties of 4-aminophenyl alpha-D-glucopyranoside

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## Compound of Interest

Compound Name: *Paph-alpha-d-glc*

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## A Comprehensive Technical Guide to 4-aminophenyl $\alpha$ -D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-aminophenyl  $\alpha$ -D-glucopyranoside, a crucial molecule in various biochemical and biotechnological applications. This document details its characteristics, experimental protocols for its synthesis and purification, and its role in laboratory settings.

### Core Physical and Chemical Properties

4-aminophenyl  $\alpha$ -D-glucopyranoside is a derivative of glucose, an essential monosaccharide. The presence of an aminophenyl group allows for further chemical modifications, making it a versatile tool in scientific research.<sup>[1]</sup> It is often utilized in the preparation of synthetic antigens and for the identification of antigenic determinants.<sup>[1]</sup>

### Quantitative Data Summary

The physical and chemical properties of 4-aminophenyl  $\alpha$ -D-glucopyranoside are summarized in the table below for easy reference and comparison.

| Property                              | Value   | Source(s) |
|---------------------------------------|---|-----------|
| Molecular Formula                     | C <sub>12</sub> H <sub>17</sub> NO <sub>6</sub> |           |
| Molecular Weight                      | 271.27 g/mol                                    | [1]       |
| CAS Number                            | 31302-52-0                                      |           |
| Appearance                            | White to off-white or light yellow powder       | [1][2]    |
| Melting Point                         | 185-186 °C                                      | [3]       |
| Boiling Point                         | 556 °C (estimated)                              | [3]       |
| Density                               | 1.517 g/cm <sup>3</sup> (estimated)             | [3]       |
| Solubility                            | Soluble in water                                | [1]       |
| Purity                                | Typically ≥95% or ≥98% (TLC)                    | [1][4]    |
| Storage Temperature                   | -20°C   | [4]       |
| LogP                                  | -0.97130  | [3]       |
| Topological Polar Surface Area (TPSA) | 125 Å <sup>2</sup>                              | [3]       |
| Hydrogen Bond Donor Count             | 5   | [3]       |
| Hydrogen Bond Acceptor Count          | 7   | [3]       |
| Rotatable Bond Count                  | 3   | [3]       |

## Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-aminophenyl α-D-glucopyranoside are crucial for its application in research. Below are representative experimental protocols.

## Synthesis of 4-aminophenyl α-D-glucopyranoside

A common method for the synthesis of aryl  $\alpha$ -D-glucosides involves the Koenigs-Knorr reaction or a modified version using a more stable glucosyl donor. The following is a representative two-step protocol starting from D-glucose.

Step 1: Preparation of Penta-O-acetyl- $\alpha,\beta$ -D-glucopyranose and subsequent conversion to Tetra-O-acetyl- $\alpha$ -D-glucopyranosyl Bromide.

- **Acetylation:** D-glucose is first per-acetylated using acetic anhydride in the presence of a catalyst like zinc chloride or sodium acetate to yield penta-O-acetyl- $\alpha,\beta$ -D-glucopyranose.
- **Bromination:** The anomeric acetyl group is then selectively replaced by bromine using a solution of hydrogen bromide in glacial acetic acid to form the key intermediate, tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide.

Step 2: Glycosylation of 4-nitrophenol and subsequent reduction.

- **Glycosylation:** Tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide is reacted with 4-nitrophenol in the presence of a base (e.g., potassium carbonate or silver oxide) and a catalyst (e.g., iodine) in a suitable solvent like acetone or dichloromethane. This reaction forms 4-nitrophenyl 2,3,4,6-tetra-O-acetyl- $\alpha$ -D-glucopyranoside.
- **Deprotection (Deacetylation):** The acetyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
- **Reduction of the Nitro Group:** The nitro group of the resulting 4-nitrophenyl  $\alpha$ -D-glucopyranoside is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like sodium dithionite.
- **Purification:** The final product, 4-aminophenyl  $\alpha$ -D-glucopyranoside, is purified from the reaction mixture.

## Purification and Analysis

Purification by Recrystallization:

- The crude product is dissolved in a minimal amount of a hot solvent, such as methanol or ethanol.[5]
- The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis by Thin Layer Chromatography (TLC):

- A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).
- The solution is spotted onto a TLC plate (e.g., silica gel 60 F254).
- The plate is developed in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol).
- The plate is then visualized under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) to confirm its purity.[4]

## Visualized Experimental Workflow and Applications

As 4-aminophenyl  $\alpha$ -D-glucopyranoside is primarily a biochemical tool rather than a signaling molecule, the following diagrams illustrate a typical synthesis workflow and a key application.

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